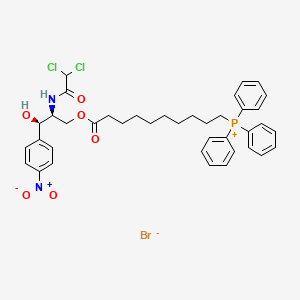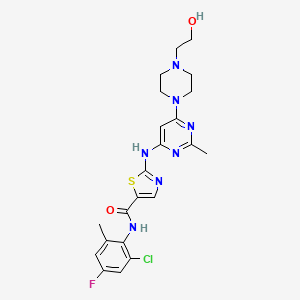
Dasatinib analog-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dasatinib-Analogon-1 ist ein Derivat von Dasatinib, einem Tyrosinkinase-Inhibitor der zweiten Generation. Dasatinib wird hauptsächlich zur Behandlung von Philadelphia-Chromosom-positiver chronisch-myeloischer Leukämie und akuter lymphatischer Leukämie eingesetzt. Dasatinib-Analogon-1 behält die Kernstruktur von Dasatinib bei, wurde aber modifiziert, um seine pharmakologischen Eigenschaften zu verbessern und Nebenwirkungen zu reduzieren.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Dasatinib-Analogon-1 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte sind:
Bildung des Thiazolrings: Dies wird durch eine Cyclisierungsreaktion erreicht, die ein Thioamid und ein Halogenketon beinhaltet.
Substitutionsreaktionen: Verschiedene Substituenten werden durch nukleophile Substitutionsreaktionen in den Thiazolring eingeführt.
Kupplungsreaktionen: Der letzte Schritt beinhaltet die Kupplung des modifizierten Thiazolrings mit einem Piperazinderivat unter basischen Bedingungen.
Industrielle Produktionsverfahren
Die industrielle Produktion von Dasatinib-Analogon-1 folgt ähnlichen Synthesewegen, wird aber für die großtechnische Produktion optimiert. Dazu gehört die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und höhere Ausbeuten. Die Reinigung erfolgt in der Regel durch Kristallisations- und Chromatographietechniken.
Chemische Reaktionsanalyse
Arten von Reaktionen
Dasatinib-Analogon-1 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann verwendet werden, um Hydroxylgruppen in das Molekül einzuführen.
Reduktion: Reduktionsreaktionen werden verwendet, um Ketone zu Alkoholen zu reduzieren.
Substitution: Nukleophile Substitutionsreaktionen sind in der Synthese von Dasatinib-Analogon-1 üblich.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind übliche Reduktionsmittel.
Substitution: Halogenierte Verbindungen und Nukleophile wie Amine und Thiole werden in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die weiter modifiziert werden, um Dasatinib-Analogon-1 zu erzeugen. Diese Zwischenprodukte enthalten oft funktionelle Gruppen wie Hydroxyl-, Amino- und Thioethergruppen.
Wissenschaftliche Forschungsanwendungen
Dasatinib-Analogon-1 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Modellverbindung verwendet, um die Reaktivität von Thiazolderivaten zu untersuchen.
Biologie: Dasatinib-Analogon-1 wird in Zellkulturstudien verwendet, um seine Auswirkungen auf Zellsignalisierungspfade zu untersuchen.
Medizin: Es wird auf seine potenzielle Verwendung bei der Behandlung anderer Krebsarten und Krankheiten untersucht, die mit abnormaler Kinaseaktivität einhergehen.
Industrie: Dasatinib-Analogon-1 wird bei der Entwicklung neuer Pharmazeutika und als Referenzstandard in der analytischen Chemie verwendet.
Wirkmechanismus
Dasatinib-Analogon-1 übt seine Wirkung aus, indem es mehrere Tyrosinkinasen hemmt, darunter BCR-ABL, SRC-Familienkinasen und c-KIT. Durch die Bindung an die ATP-Bindungsstelle dieser Kinasen verhindert Dasatinib-Analogon-1 deren Aktivierung und die darauf folgenden Signalwege. Dies führt zur Hemmung der Zellproliferation und Induktion von Apoptose in Krebszellen.
Analyse Chemischer Reaktionen
Types of Reactions
Dasatinib analog-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce hydroxyl groups to the molecule.
Reduction: Reduction reactions are used to convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenated compounds and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various intermediates that are further modified to produce this compound. These intermediates often contain functional groups such as hydroxyl, amino, and thioether groups.
Wissenschaftliche Forschungsanwendungen
Dasatinib analog-1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of thiazole derivatives.
Biology: this compound is used in cell culture studies to investigate its effects on cell signaling pathways.
Medicine: It is being studied for its potential use in treating other types of cancer and diseases involving abnormal kinase activity.
Industry: this compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
Dasatinib analog-1 exerts its effects by inhibiting multiple tyrosine kinases, including BCR-ABL, SRC family kinases, and c-KIT. By binding to the ATP-binding site of these kinases, this compound prevents their activation and subsequent signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Imatinib: Der Tyrosinkinase-Inhibitor der ersten Generation, der zur Behandlung der chronisch-myeloischen Leukämie eingesetzt wird.
Nilotinib: Ein weiterer Tyrosinkinase-Inhibitor der zweiten Generation mit einem ähnlichen Wirkmechanismus.
Bosutinib: Ein Tyrosinkinase-Inhibitor, der BCR-ABL und SRC-Familienkinasen angreift.
Einzigartigkeit
Dasatinib-Analogon-1 ist einzigartig in seiner verbesserten Potenz und reduzierten Nebenwirkungen im Vergleich zu Dasatinib. Es hat auch ein breiteres Wirkungsspektrum gegen verschiedene Kinasemuten, was es zu einer wertvollen Verbindung bei der Behandlung von resistenten Formen der Leukämie macht.
Eigenschaften
Molekularformel |
C22H25ClFN7O2S |
|---|---|
Molekulargewicht |
506.0 g/mol |
IUPAC-Name |
N-(2-chloro-4-fluoro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H25ClFN7O2S/c1-13-9-15(24)10-16(23)20(13)29-21(33)17-12-25-22(34-17)28-18-11-19(27-14(2)26-18)31-5-3-30(4-6-31)7-8-32/h9-12,32H,3-8H2,1-2H3,(H,29,33)(H,25,26,27,28) |
InChI-Schlüssel |
FCRGTVFXNINSGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




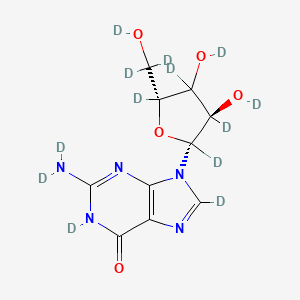
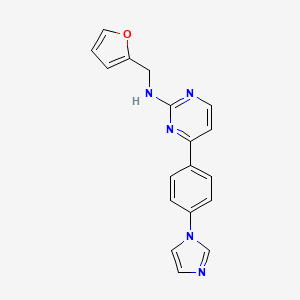
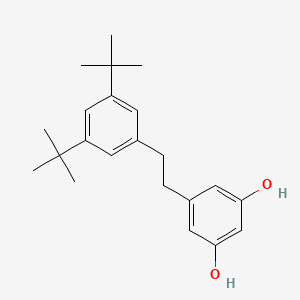


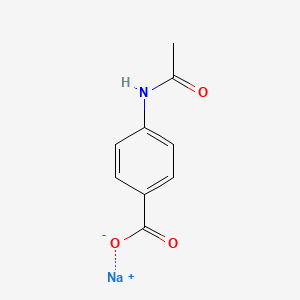

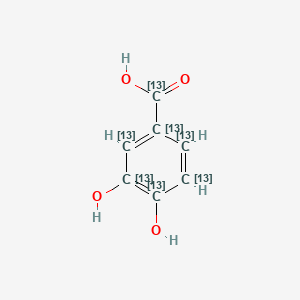
![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)


